molecular formula C24H30N6O B5547164 3-(2-{4-[4-甲基-6-(1-哌啶基)-2-嘧啶基]-1-哌嗪基}-2-氧代乙基)-1H-吲哚

3-(2-{4-[4-甲基-6-(1-哌啶基)-2-嘧啶基]-1-哌嗪基}-2-氧代乙基)-1H-吲哚

货号 B5547164
分子量: 418.5 g/mol
InChI 键: UTENHZOHASPYNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves multi-step pathways starting from basic indole or pyrimidine precursors. For instance, a novel compound was synthesized in five steps from 4-chloro-7-iodo-9H-pyrimido[4,5‑b]indole, characterized by NMR, MS, and HPLC, and confirmed via X-ray diffraction (Andreev et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds is elucidated through various spectroscopic techniques, including NMR and X-ray crystallography, providing insights into their conformation and stereochemistry. For example, the stereochemistry of certain indole and pyrimido indole derivatives was analyzed using NMR spectral data, revealing their cis-fused ring conformations and equilibrium mixtures of cis and trans-fused ring conformations (Crabb & Mitchell, 1971).

Chemical Reactions and Properties

Chemical reactions involving indoles and pyrimidines often proceed via nucleophilic substitution, cyclization, and coupling reactions, leading to the formation of complex structures with potential pharmacological activities. The preparation of indolium salts from 3-(aminomethylene)-3H-indoles through electrophilic substitution and their subsequent hydrolysis to indolecarbaldehydes is a notable example (Moriya et al., 1980).

科学研究应用

致癌杂环胺的检测和接触

研究已确定在人类尿液中存在致癌杂环胺,表明通过饮食摄入而接触到这些物质。这些化合物是在肉类烹饪过程中形成的,并且与患某些类型癌症的风险增加有关。在人类生物样品中检测到这些胺类,这强调了通过饮食持续接触致癌化合物,并强调了监测和减少此类接触的必要性 (Ushiyama 等人,1991 年)

对肾结石和帕金森症的影响

研究探索了杂环芳香胺 (HAA) 与美国成年人肾结石发生之间的关系,揭示了特定 HAA 的尿液浓度增加与肾结石风险增加之间的相关性 (张等人,2022 年)。此外,当非法使用时,某些与提供的结构相关的化合物已被证明与慢性帕金森症有关,这表明神经毒性作用会选择性地损伤黑质中的细胞 (Langston 等人,1983 年)

药理学和药代动力学

对相关化合物的研究集中在它们的药效学和药代动力学特性上,以开发临床试验的有效剂量。例如,选择性 N-甲基-D-天冬氨酸受体拮抗剂 CERC-301 已显示出治疗重度抑郁症的潜力,研究描述了其功效和安全性概况 (Garner 等人,2015 年)

代谢途径和处置

已在人体中研究了与提供的化学结构相似的化合物的代谢和处置,以了解它们的生物转化和消除。这些研究深入了解了此类化合物在体内如何被处理,为其在医学治疗中的安全有效使用提供了依据 (Christopher 等人,2010 年)

属性

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O/c1-18-15-22(28-9-5-2-6-10-28)27-24(26-18)30-13-11-29(12-14-30)23(31)16-19-17-25-21-8-4-3-7-20(19)21/h3-4,7-8,15,17,25H,2,5-6,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTENHZOHASPYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。